Aluminum 12-hydroxystearate

Description

Properties

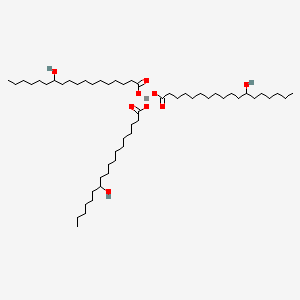

IUPAC Name |

aluminum;12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H36O3.Al/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h3*17,19H,2-16H2,1H3,(H,20,21);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROADCTMRUVIXLV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105AlO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890689 | |

| Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13329-66-3 | |

| Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 12-hydroxy-, aluminum salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium(3+) 12-hydroxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for Aluminum 12 Hydroxystearate

Conventional Synthesis Approaches

Conventional methods for preparing aluminum 12-hydroxystearate are well-established and typically involve direct reactions of a precursor, 12-hydroxystearic acid (12-HSA), with an aluminum source.

Saponification Methods from 12-Hydroxystearic Acid

Saponification is a fundamental process for producing metallic soaps, involving the reaction of a fatty acid with a base. wikipedia.org In the case of this compound, this involves the neutralization of 12-hydroxystearic acid with an aluminum-containing base. wikipedia.org This method is favored for producing soaps from a single fatty acid, which results in predictable physical properties. wikipedia.org

A common approach involves the reaction of 12-hydroxystearic acid with aluminum hydroxide (B78521). The typical procedure requires heating the acid and aluminum hydroxide in a suitable solvent, such as water or ethanol (B145695), while carefully controlling the temperature and pH. The general reaction is as follows:

3CH₃(CH₂)₅CH(OH)(CH₂)₁₀COOH + Al(OH)₃ → Al[CH₃(CH₂)₅CH(OH)(CH₂)₁₀COO]₃ + 3H₂O

Another saponification variant utilizes sodium metaaluminate as the aluminum source. This process is often employed in the production of composite aluminum-based greases and involves a multi-stage heating process. Initially, 12-hydroxystearic acid is dissolved in a base oil at 60-80°C. google.com After adding sodium metaaluminate, the mixture undergoes a low-temperature saponification (e.g., 105-110°C), followed by a medium-temperature stage (e.g., 170°C), and finally a high-temperature refining step (e.g., 200-220°C). google.com

| Parameter | Saponification with Aluminum Hydroxide | Saponification with Sodium Metaaluminate |

| Aluminum Source | Aluminum hydroxide | Sodium metaaluminate google.com |

| Solvent/Medium | Water or ethanol | Base oil google.com |

| Temperature Profile | 80–100°C | Multi-stage: 60°C to 220°C google.com |

| Reported Yield | 85–92% | Not specified |

Reaction with Aluminum Alkoxides

An alternative to using inorganic aluminum bases is the reaction of 12-hydroxystearic acid with aluminum alkoxides, such as aluminum isopropoxide. google.com This method became a primary route for preparing composite aluminum-based greases following the large-scale industrial production of trimer aluminum (aluminum isopropoxide). google.com Aluminum alkoxides are known to hydrolyze rapidly, reacting with the carboxylic acid to form the aluminum soap and the corresponding alcohol. epa.gov

The synthesis using aluminum isopropoxide proceeds via the saponification of the organic acid with the alkoxide. google.com This reaction is often preferred for its efficiency and the properties of the resulting grease. The general chemical principle involves the reaction of the fatty acid with the metal alkoxide, displacing the alcohol.

Advanced Synthetic Strategies

Advanced synthetic strategies focus on improving the efficiency of production, enhancing material properties, and creating novel composite materials with tailored functionalities.

In-situ Formation Techniques

In-situ formation refers to the synthesis of the this compound thickener directly within the base fluid (typically a lubricating oil) that it is intended to modify. blachfordcs.com This conventional grease-making process involves reacting fatty acids (including 12-HSA) and metal oxides or hydroxides within the oil. blachfordcs.com The reaction creates the soap, which then thickens the grease, but it also produces significant amounts of water that must be removed through heating, a time and energy-intensive step. blachfordcs.com

The process can also be designed to form an emulsifier in situ. For instance, esters of 12-hydroxystearic acid can be incorporated into an oil phase, which is then mixed with a water phase containing a compound like borax. The reaction at the oil-water interface creates an oil-soluble salt that functions as the emulsifier. google.com

Crosslinking with Bio-Derived Materials (e.g., Lignin)

A novel and advanced strategy involves the synthesis of this compound on a bio-derived substrate like lignin (B12514952) to create a composite gelator. researchgate.netresearchgate.netresearchgate.net This method utilizes a saponification reaction of 12-hydroxystearic acid on lignin that has been crosslinked with epichlorohydrin (B41342) (ECH). researchgate.net The process is designed to grow this compound (Al HSA) nanoparticles, typically 15-40 nm in size, directly onto the lignin surface. researchgate.netresearchgate.net

The synthesis involves several key steps:

Lignin is dispersed in a sodium hydroxide solution. researchgate.net

12-hydroxystearic acid is added and dissolved under heating. researchgate.net

Epichlorohydrin (ECH) is added as a crosslinker. researchgate.net

An aluminum sulfate (B86663) solution is then added to induce the saponification reaction, forming the Al HSA nanoparticles on the lignin matrix. researchgate.net

The resulting composite material is washed and dried to yield the final product, a powdered aluminum soap-lignin gelator. researchgate.net

This technique creates a multifunctional material that combines the properties of the aluminum soap and the lignin polymer, showing potential for applications such as oil spill remediation. researchgate.net A similar approach has been used to create multifunctional this compound/lignin polyurethane foam. dntb.gov.ua

| Parameter | Description | Reference |

| Bio-Derived Material | Lignin | researchgate.net |

| Crosslinker | Epichlorohydrin (ECH) | researchgate.net |

| Aluminum Source | Aluminum sulfate | researchgate.net |

| Resulting Structure | Al HSA nanoparticles (15-40 nm) grown on lignin | researchgate.netresearchgate.net |

| Final Product Form | Aluminum soap-lignin gelator powder | researchgate.net |

Preparation of Pre-Formed Thickeners

In contrast to in-situ techniques, the preparation of pre-formed thickeners involves manufacturing and isolating the this compound soap separately before it is added to the base oil. blachfordcs.comivanhoeindustries.com This "dry process" offers significant advantages, including faster production times, reduced energy consumption, and improved batch-to-batch consistency. blachfordcs.com

The key benefit of using a pre-formed thickener is the elimination of the water-removal step, as the soap is manufactured and dried prior to its use. blachfordcs.com This makes the process suitable for heat-sensitive base oils, such as vegetable oils and synthetic esters, which could degrade during the high-temperature dehydration required in the in-situ method. ivanhoeindustries.comblachford.com The general procedure involves heating a portion of the base stock, adding the pre-formed thickener powder with agitation until it is fully dispersed, and then mixing in the remaining oil and additives. ivanhoeindustries.com Several companies offer pre-formed aluminum complex thickeners for grease manufacturing. blachfordcs.comivanhoeindustries.com

| Method | Advantages | Disadvantages |

| In-situ Formation | Single-vessel process | High energy and time consumption for water removal; potential degradation of heat-sensitive oils. blachfordcs.com |

| Pre-formed Thickener | Faster processing, lower manufacturing cost, improved consistency, suitable for heat-sensitive oils. blachfordcs.comblachford.com | Requires separate manufacturing of the soap thickener. |

Influence of Reaction Conditions on Synthesis Outcome

The physical and chemical properties of the resulting this compound, such as its gelling ability, melting point, and purity, are profoundly influenced by the conditions under which it is synthesized. baerlocher.com Careful control over parameters like temperature, reaction time, reactant stoichiometry, and the solvent system is critical to achieving a product with desired specifications.

Temperature and reaction duration are interdependent variables that critically affect reaction kinetics, product yield, and purity. Higher temperatures generally accelerate the rate of saponification but can also promote undesirable side reactions, such as the formation of dimers and polymers from the hydroxystearic acid, especially with prolonged reaction times. google.comscispace.com

Different synthetic methods operate at distinct temperature ranges. For instance, a precipitation method using aluminum salts may be carried out at a relatively low temperature of 25–40°C. In contrast, direct saponification with aluminum hydroxide typically requires heating to between 80°C and 100°C.

In industrial settings, particularly for producing complex aluminum greases, a multi-stage heating process is common. This can involve an initial low-temperature saponification stage, followed by heating to higher temperatures to ensure the reaction goes to completion and to develop the desired grease structure. google.com For example, a process might involve saponification at 110-120°C for 2-3 hours, followed by a gradual temperature increase to 170-180°C for another 1-2 hours, and a final refining stage at temperatures exceeding 200°C. google.com

The optimal reaction time is a balance between achieving complete conversion and minimizing by-product formation. In the synthesis of related stearates, insufficient reaction time leads to incomplete esterification, while excessively long times can cause side reactions that reduce the yield and quality of the final product. scispace.com

Table 1: Temperature and Time Parameters in Related Syntheses This table presents data from syntheses of related compounds, illustrating the typical ranges and stages for temperature and time control.

| Process | Temperature | Time | Notes | Source |

| Precipitation Method | 25–40°C | Not Specified | Lower temperature process for precipitation. | |

| Direct Saponification | 80–100°C | Not Specified | Typical heating range for direct reaction. | |

| Complex Grease Mfg. (Example 1) | 105°C → 170°C → 200°C | 2h → 2h → 1h | Multi-stage heating for grease production. | google.com |

| Complex Grease Mfg. (Example 2) | 120°C → 180°C → 210°C | 2h → 2h → 1h | Varied multi-stage heating profile. | google.com |

| Esterification (Related) | 70°C | 4h | Optimal conditions to balance yield and avoid side reactions. | scispace.com |

The molar ratio of 12-hydroxystearic acid to the aluminum source is a fundamental parameter that defines the nature of the final product. Theoretically, aluminum, with a valence of +3, can react with one, two, or three molecules of the fatty acid to form aluminum mono-, di-, or tri-12-hydroxystearate, respectively. baerlocher.com

The reaction for aluminum tri-12-hydroxystearate is: 3 C₁₈H₃₆O₃ + Al(OH)₃ → Al(C₁₈H₃₅O₃)₃ + 3 H₂O

A crucial aspect of aluminum soap chemistry is that the reactant ratio does not necessarily have to be stoichiometric. baerlocher.comgoogle.com In industrial practice, the ratio is often deliberately varied to produce materials that are technically classified as mono-, di-, or tri-stearates, but may be complex mixtures. These different varieties exhibit distinct physical properties, particularly in terms of melting point and their ability to gel oils. baerlocher.com For instance, to thicken oils with low viscosity, the tri-stearate form is often preferred. baerlocher.com

In the production of complex aluminum greases, other carboxylic acids, such as stearic acid and benzoic acid, are often included along with 12-hydroxystearic acid. google.com The precise ratio of these different acids to the aluminum source is a key part of the formulation to achieve specific performance characteristics.

Table 2: Stoichiometry of this compound Varieties

| Compound Name | Molar Ratio (12-HSA : Al) | Significance | Source |

| Aluminum mono-12-hydroxystearate | 1 : 1 | Basic stoichiometric form. | baerlocher.com |

| Aluminum di-12-hydroxystearate | 2 : 1 | Intermediate stoichiometric form. | baerlocher.com |

| Aluminum tri-12-hydroxystearate | 3 : 1 | Fully substituted stoichiometric form. | baerlocher.com |

| Non-stoichiometric mixtures | Variable | Ratios are adjusted to control physical properties like gelling. | baerlocher.com |

The choice of solvent plays a significant role in the synthesis of this compound, facilitating contact between reactants and influencing reaction rates and product isolation. 12-hydroxystearic acid itself is insoluble in water but soluble in various polar organic solvents like ethanol, ether, and chloroform. chembk.com

Synthesis can be performed in a range of solvent systems:

Aqueous Systems : Water or a mix of water and ethanol can be used, particularly in precipitation methods where an aqueous solution of an aluminum salt is reacted with a sodium salt of the fatty acid.

Polar Organic Solvents : As 12-hydroxystearates are generally more soluble in polar solvents, alcohols are a common choice. baerlocher.com

Non-polar/Aromatic Solvents : Other processes may use solvents like toluene, methyl ethyl ketone, or various hydrocarbons. google.com The primary requirement is that the solvent can dissolve the reactants to a sufficient degree. google.com The behavior of this compound as a gelling agent has been studied in numerous organic solvents, including benzene (B151609), toluene, and various alkanes. researchgate.net

Solvent-Free Systems : To improve the environmental profile and reduce manufacturing costs associated with solvent use and recovery, enzyme-catalyzed, solvent-free syntheses are being explored. acs.org In the context of grease production, the base oil itself often serves as the reaction medium, effectively making it a solvent-free process. google.com

Scale-Up Considerations for Industrial and Research Production

Translating a laboratory synthesis of this compound to industrial-scale production involves overcoming several technical and economic challenges. astm.org The primary goal is to ensure consistent product quality, maximize yield, improve energy efficiency, and minimize waste in a cost-effective manner.

Key considerations include:

Process Type : While research often relies on batch processing, industrial production may transition to continuous or semi-continuous processes to improve throughput and consistency. This involves automated systems with adjustable reciprocating pumps to feed raw materials into reactors. astm.org

Waste Management : Traditional saponification methods can generate significant wastewater with high salt content (e.g., sodium chloride or sodium sulfate from precipitation reactions), which must be treated. google.combaerlocher.com This adds to the complexity and cost of large-scale production.

By-product Formation and Separation : At industrial scales, side reactions that are negligible in the lab can become significant problems. The formation of dimers and polymers of hydroxystearic acid at high temperatures can reduce yield and impact product performance. google.com Removing these impurities requires additional separation steps, which can be difficult due to the similar chemical properties of the products. google.com

Energy Efficiency : High-temperature fusion or saponification reactions are energy-intensive. There is a drive towards more energy-efficient methods, such as enzymatic processes for producing the 12-HSA precursor, which operate at much lower temperatures (e.g., 15–50°C) compared to conventional thermal methods.

Materials Handling and Final Processing : On a large scale, the physical handling of reactants and the final product is a major consideration. Industrial grease manufacturing, for example, includes steps for mixing, cooling, milling, and de-gassing the product to achieve the final desired consistency and texture. google.com The transition from a small lab beaker to a large production kettle (e.g., 1-kg scale and larger) requires careful engineering to manage heat transfer and mixing. nlgi.org

Advanced Spectroscopic and Microscopic Characterization of Aluminum 12 Hydroxystearate Systems

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular-level interactions and chemical bonding within the aluminum 12-hydroxystearate network, providing insight into its composition and the mechanisms of gel formation.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and confirming the coordination between the aluminum ion and the fatty acid. The FT-IR spectrum provides a molecular fingerprint, revealing key information about the chemical structure.

The formation of the aluminum soap from 12-hydroxystearic acid results in distinct spectral changes. The characteristic absorption band of the carboxylic acid's carbonyl group (C=O), typically found around 1700 cm⁻¹, disappears and is replaced by bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) coordinated to the aluminum cation. These bands are crucial for confirming the salt formation. Additionally, the spectrum contains prominent peaks from the hydroxyl (-OH) group and the long hydrocarbon chain of the stearate (B1226849) molecule.

Key research findings from FT-IR analysis include:

Confirmation of Soap Formation: The presence of strong absorption bands for the carboxylate group (COO⁻) and the absence of the carboxylic acid (COOH) band confirm the reaction between the fatty acid and the aluminum precursor.

Hydrogen Bonding: Broadening of the O-H stretching band around 3300-3400 cm⁻¹ indicates the presence of hydrogen bonding involving the hydroxyl group on the stearate chain. This intermolecular interaction is considered fundamental to the formation of the gel network structure. researchgate.net

Structural Integrity: FT-IR can be used in quality control to monitor the chemical structure of the thickener during manufacturing and to study its degradation, which may involve oxidation of the hydroxyl group or hydrolysis of the soap. plantengineering.com

Table 1: Characteristic FT-IR Absorption Bands for this compound Systems

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~3400 (broad) | O-H stretching | Indicates the presence of the hydroxyl group and intermolecular hydrogen bonding. researchgate.net |

| 2918 & 2850 | C-H asymmetric & symmetric stretching | Characteristic of the long alkyl chain (CH₂) of the stearate. nist.gov |

| ~1580-1610 | Carboxylate (COO⁻) asymmetric stretching | Evidence of the coordination between the carboxylate group and the aluminum ion, confirming soap formation. |

| ~1465 | Carboxylate (COO⁻) symmetric stretching | Paired with the asymmetric stretch, confirms the ionic nature of the Al-OOC bond. |

| ~1161 | Al-O stretching | Represents the vibration of the bond between aluminum and oxygen. researchgate.net |

While not a primary tool for detailed structural elucidation of this compound, UV-Visible (UV-Vis) spectroscopy can be employed as a simple, effective method to study the kinetics and mechanism of gelation. This compound itself does not possess strong chromophores in the UV-Vis range. However, the aggregation of its fibers during gel formation leads to light scattering.

This scattering can be measured as an increase in the apparent absorbance or turbidity of the solution. By monitoring the change in turbidity over time or as a function of temperature, researchers can gain insights into the gelation process.

Key applications in gelling mechanism studies include:

Determining the Gel Point: A sharp increase in turbidity can signify the onset of fiber aggregation and the formation of a continuous gel network.

Studying Gelation Kinetics: By tracking the rate of change in absorbance, the kinetics of the self-assembly process can be investigated under different conditions (e.g., concentration, solvent, temperature).

Evaluating Solvent Effects: The gelling behavior of aluminum stearates is highly dependent on the solvent. atamanchemicals.com UV-Vis spectroscopy can be used to compare the extent and rate of aggregation in various oils and solvents.

Diffraction and Scattering Techniques

Diffraction and scattering methods provide crucial information about the arrangement of molecules and the resulting superstructure over length scales from angstroms to hundreds of nanometers.

X-ray Diffraction (XRD) is used to investigate the degree of crystallinity and the ordered arrangement of molecules within the this compound system. While bulk lubricating greases are often considered amorphous or semi-crystalline, the thickener fibers possess a degree of ordered molecular packing that gives rise to characteristic diffraction patterns. arizona.edu

XRD patterns of this compound can reveal:

Crystalline vs. Amorphous Nature: Broad, diffuse halos in the XRD pattern indicate an amorphous structure, whereas sharp peaks signify crystalline domains. Many aluminum soap systems are X-ray amorphous, meaning they lack long-range crystalline order. arizona.edu

Molecular Packing: Even in semi-crystalline systems, diffraction peaks can provide information on the lamellar or layered packing of the stearate chains. The position of the peaks can be used to calculate the repeating distances (d-spacing) between these layers.

Polymorphism: Different preparation methods or thermal histories can lead to different crystalline forms (polymorphs) of the thickener, which can be identified by their unique XRD patterns. These variations in crystal structure can significantly impact the final properties of the gel.

Research on 12-hydroxystearic acid gels has shown that the thickener forms fibrous structures with a defined cross-sectional size, and the molecular packing within these fibers can be analyzed using wide-angle X-ray scattering (WAXS), a related technique. researchgate.net

Small-Angle Neutron Scattering (SANS) is an ideal technique for characterizing the microstructure of this compound gels on the nanoscale (1-100 nm). SANS provides information about the size, shape, and spatial arrangement of the thickener fibers or aggregates that constitute the gel network. researchgate.netansto.gov.au

In a SANS experiment, a beam of neutrons is passed through the sample, and the scattered neutrons are detected. The scattering pattern is a function of the scattering vector, q, which is related to the scattering angle. Analysis of the SANS profile, I(q) vs. q, can reveal:

Aggregate Morphology: The shape of the scattering curve can distinguish between different microstructures, such as spherical micelles, cylindrical or worm-like micelles, or lamellar sheets. nist.gov

Characteristic Dimensions: The positions of peaks in the scattering pattern can be used to determine characteristic dimensions, such as the radius of a cylindrical fiber or the spacing in a lamellar structure. nist.gov

Structural Transitions: SANS is particularly useful for observing microstructural transitions induced by changes in temperature, concentration, or composition. For example, studies on related gelling systems have shown transitions from columnar hexagonal to lamellar phases with increasing water content. nist.gov

Table 2: Representative SANS Data for a Surfactant-Based Gel System Showing Microstructural Transitions

| Condition (Temperature) | Scattering Vector Peak (qm, Å⁻¹) | Higher-Order Peak (qho, Å⁻¹) | Inferred Microstructure |

| 25 °C | 0.0315 | 0.0546 | Columnar hexagonal (since qho ≈ √3 qm) |

| 38 °C | 0.0336 | - | Coexistence of two microstructures |

| 52 °C | 0.0440 | - | Shift to a new primary microstructure |

| 65 °C | 0.0440 | 0.0810 | Reversion to a rigid gel, possibly lamellar |

Data adapted from a study on a related surfactant gel system to illustrate the principles of SANS analysis. nist.gov

Electron and Optical Microscopy

While spectroscopic and scattering techniques provide averaged structural information, microscopy offers direct visualization of the gel network's morphology.

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of the thickener's supramolecular structure. nih.gov Research on various metallic soaps, including those based on 12-hydroxystearic acid, has consistently shown that the gelling agent forms a three-dimensional network of entangled fibers or fibrils. researchgate.net

TEM analysis requires very thin samples but offers higher resolution, allowing for the direct measurement of the dimensions (diameter and length) of the individual self-assembled fibers. jmst.org Studies have identified twisted fibrillar structures in related 12-hydroxystearic acid systems. researchgate.net

Polarized Optical Microscopy (POM) is used to investigate structures with optical anisotropy, such as crystalline domains, on a larger, micrometer scale. In the context of this compound, POM can be used to identify spherulites, which are spherical semi-crystalline structures formed by fibers radiating from a central nucleus. The presence, size, and morphology of these spherulites, as observed by POM, have a significant impact on the texture and optical properties (e.g., transparency) of the final product. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Characterization of Self-Assembled Structures

Scanning Electron Microscopy (SEM) is a powerful technique for analyzing the surface topology and morphology of materials. mdpi.com In the context of this compound, SEM is employed to characterize the three-dimensional arrangement of the gelator fibers that form the network structure.

| Observed Feature | Typical Description | Significance |

|---|---|---|

| Fibrillar Network | Interconnected, three-dimensional web of fibers. | Forms the structural backbone of the gel, responsible for entrapping the solvent. |

| Fiber Bundles | Aggregation of individual micro- and nano-sized fibers. | Indicates strong lateral associations between primary fibers, enhancing network strength. |

| Surface Porosity | Visible pores and voids within the fibrous matrix. | Relates to the gel's capacity to hold the liquid phase and influences its mechanical properties. |

Transmission Electron Microscopy (TEM) for Nanoparticle and Fibrillar Network Visualization

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale structures. nih.govmdpi.com It is indispensable for examining the finer details of the fibrillar network of this compound and for characterizing any incorporated nanoparticles. nih.govnih.gov

TEM studies confirm that the larger fibrous structures seen in SEM are composed of smaller, self-assembled nanofibrils. These primary fibrils can have diameters on the order of nanometers and lengths extending to micrometers. TEM allows for the direct measurement of these dimensions and the visualization of how these nano-fibrils twist and bundle together to form the larger, rope-like structures of the gel network. nih.gov In systems where this compound is used as a stabilizer or matrix, TEM can provide clear images of the dispersed nanoparticles, revealing their size, shape, and interaction with the surrounding fibrillar network. nih.gov

Polarized Optical Microscopy (POM) for Spherulitic Objects and Gel Structure

Polarized Optical Microscopy (POM) is used to investigate the crystalline nature and long-range order of materials. It is particularly effective for visualizing birefringent (anisotropic) structures, which appear bright against a dark background under crossed polarizers. researchgate.net

In the study of this compound and its precursor, 12-hydroxystearic acid (12-HSA), POM is used to observe the formation of spherulites during crystallization from a solution or melt. researchgate.netacs.org Spherulites are spherical, semi-crystalline structures that grow radially outwards from a central nucleation point. When viewed with POM, these spherulites often exhibit a characteristic "Maltese cross" pattern. researchgate.net This pattern arises because the polymer or molecular chains are oriented in a specific way relative to the radial growth direction, leading to distinct regions of light extinction. The size, number, and morphology of these spherulites provide critical information about the nucleation and growth kinetics of the crystalline phase, which underpins the entire gel structure. acs.org

| Observed Feature | Description | Interpretation |

|---|---|---|

| Spherulites | Spherical crystalline domains that grow from a central nucleus. | Indicates radial crystal growth from nucleation points. |

| Maltese Cross Pattern | A dark cross pattern visible within each spherulite under crossed polarizers. researchgate.net | Confirms the radial arrangement of birefringent crystalline lamellae within the spherulite. |

| Impingement | Boundaries formed where growing spherulites meet. | Defines the final grain structure of the crystalline material. |

Thermal Analysis

Thermal analysis techniques are essential for determining the stability, composition, and phase behavior of this compound as a function of temperature.

Thermal Gravimetric Analysis (TGA) for Decomposition and Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. surfacesciencewestern.com This technique is used to determine the thermal stability of a material and to study its decomposition behavior. kuleuven.beparticle.dk

A typical TGA thermogram for a metal stearate like this compound shows distinct mass loss steps at different temperature ranges. The initial mass loss at lower temperatures (typically below 200°C) is often attributed to the evaporation of adsorbed water or residual solvent. umw.edu.plaurigaresearch.com Subsequent, more significant mass loss at higher temperatures corresponds to the thermal decomposition of the organic hydroxystearate ligand. googleapis.comebatco.com The final residual mass at the end of the analysis in an inert atmosphere corresponds to the formation of aluminum oxide. TGA provides crucial data on the upper-temperature limit for the use of this compound in applications like greases. aurigaresearch.com

| Temperature Range (°C) | Event | Typical Mass Loss (%) |

|---|---|---|

| ~50 - 200 | Loss of adsorbed water/solvent | Variable, typically low (1-5%) |

| ~200 - 500 | Decomposition of the hydroxystearate ligand | Significant (70-90%) |

| >500 | Formation of stable metal oxide | Final residual mass |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Gelation Kinetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. filab.fr It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. setaramsolutions.com

For this compound gels, DSC is instrumental in determining the gel-to-sol transition temperature (Tgel), which appears as an endothermic peak on the heating curve, corresponding to the melting of the crystalline fiber network. Upon cooling, the sol-to-gel transition is observed as an exothermic peak, representing the crystallization and self-assembly of the gelator molecules to reform the network. researchgate.net The temperatures and enthalpies of these transitions provide quantitative data on the thermal stability and strength of the gel. Furthermore, by performing measurements at different heating or cooling rates, DSC can be used to study the kinetics of crystallization and gelation, often analyzed using models like the Avrami equation. researchgate.netmdpi.com

| Thermal Event | Peak Type | Physical Process | Information Gained |

|---|---|---|---|

| Gel Melting (Tgel) | Endothermic | Dissolution of the crystalline network (Gel-to-Sol). | Upper-temperature limit of gel stability. |

| Crystallization (Tc) | Exothermic | Self-assembly and formation of the network (Sol-to-Gel). | Temperature of gel formation upon cooling. |

| Enthalpy of Transition (ΔH) | Area under the peak | Energy absorbed or released during the transition. | Indicates the degree of crystallinity and network strength. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and interactions at the atomic level. nih.govencyclopedia.pub It is used to probe the local chemical environment of specific nuclei, such as ¹H and ²⁷Al.

In the study of this compound, ²⁷Al NMR spectroscopy can be particularly insightful. It provides information about the coordination state and symmetry of the aluminum center in the complex. researchgate.netosti.gov For example, distinct chemical shifts in the ²⁷Al NMR spectrum can help differentiate between aluminum ions in different coordination environments (e.g., tetrahedral vs. octahedral), which is fundamental to understanding the structure of the gelling agent's coordination complex. osti.gov

¹H NMR spectroscopy is used to analyze the organic part of the molecule, the 12-hydroxystearate ligand. researchgate.net Changes in the chemical shifts and line widths of the proton signals, especially those near the carboxylate and hydroxyl groups, can indicate their involvement in coordination with the aluminum ion or in intermolecular hydrogen bonding. mdpi.com These hydrogen bonding interactions are critical for the self-assembly of the molecules into the fibrillar network. Advanced NMR techniques like 2D-NOESY can be used to probe spatial proximities between different parts of the molecules, further elucidating the molecular packing and interactions within the gel structure. mdpi.commdpi.com

| NMR Technique | Nucleus Probed | Information Obtained |

|---|---|---|

| ²⁷Al NMR | Aluminum-27 | Coordination number and geometry of the aluminum center. osti.gov |

| ¹H NMR | Proton (Hydrogen-1) | Conformation of the hydroxystearate chain; identification of sites involved in hydrogen bonding and coordination. mdpi.com |

| 2D-NOESY | Proton (Hydrogen-1) | Spatial relationships and intermolecular interactions between gelator molecules. mdpi.com |

Advanced Surface Characterization Techniques

Advanced surface characterization techniques are crucial for understanding the interfacial properties of materials, providing insights into their behavior in various applications. In the context of systems containing this compound, these techniques can elucidate the nature of the material's surface, which is critical for its performance as a thickener in lubricating greases and other formulations where its interaction with water is a key factor.

Supramolecular Assembly and Colloidal Behavior of Aluminum 12 Hydroxystearate

Mechanism of Self-Assembly in Various Solvents

The self-assembly of aluminum 12-hydroxystearate (Al-12-HSA) is a hierarchical process initiated by the amphiphilic nature of the molecule. This process is significantly influenced by the solvent, leading to a variety of supramolecular structures.

In various solvents, the initial step of self-assembly for Al-12-HSA involves the formation of spherical nano micelles. nih.govglobalauthorid.comresearchgate.netresearchgate.net These micelles are aggregates where the molecules orient themselves to minimize unfavorable interactions with the solvent. In aqueous solutions, Al-12-HSA forms micelles that can encapsulate other substances, which is a key aspect of its function as an emulsifier. Investigations using techniques such as UV-vis, FT-IR, and XRD have confirmed the gelling mechanism of Al-12-HSA, which begins with the formation of these nano-sized spherical micelles. nih.govglobalauthorid.comresearchgate.netresearchgate.net Studies have shown the growth of Al-12-HSA nanoparticles, with sizes ranging from 15-40 nm, on lignin (B12514952), further illustrating the formation of these initial micellar structures. nih.govresearchgate.netresearchgate.net The self-assembly into micelles is a fundamental property that underpins its use in creating nanostructured materials.

Following the initial formation of nano micelles, these primary structures further self-assemble into larger, aggregated network structures. nih.govresearchgate.netresearchgate.net This aggregation is a crucial step in the gelation process, where the network entraps solvent molecules, leading to the formation of a stable gel. nih.govresearchgate.netresearchgate.net Rheological studies have demonstrated that the gelation characteristics are attributable to the self-assembly of Al-12-HSA nano micelles into an aggregated network that effectively traps oils. nih.govresearchgate.netresearchgate.net This network formation is responsible for the compound's ability to act as a gelling agent in various industrial applications, including lubricants and greases.

The stability and formation of the fibrillar network of Al-12-HSA are primarily governed by non-covalent interactions, specifically hydrogen bonding and van der Waals forces. The hydroxyl group on the 12th carbon of the stearate (B1226849) chain is crucial for forming intermolecular hydrogen bonds, which drive the longitudinal growth of the molecules into fibers. researchgate.net These hydrogen bonds, along with weaker van der Waals interactions between the long hydrocarbon chains, facilitate the stacking of Al-12-HSA molecules. researchgate.netmdpi.com This ordered stacking leads to the creation of self-assembled fibrillar networks (SAFiNs). researchgate.net Molecular dynamics simulations have shown that the self-assembly of 12-hydroxystearic acid in organic solvents results in pseudocrystalline aggregates stabilized by hydrogen bonding between hydroxyl groups and carboxylic acid dimerization. nih.gov The balance of these interactions is critical for the formation of a stable three-dimensional gel network. mdpi.com

The nature of the solvent plays a pivotal role in the self-assembly of Al-12-HSA. The polarity and compatibility of the solvent with the gelator molecule dictate the morphology and stability of the resulting network. researchgate.netmdpi.com Gelation is generally more effective in solvents where there is a delicate balance between solubility and insolubility of the gelator. acs.org If the solvent is too "good," it will solvate the individual molecules completely, preventing aggregation. Conversely, in a very "poor" solvent, the gelator will precipitate out of the solution rather than forming a network.

Formation of Self-Assembled Fibrillar Networks (SAFiNs)

The supramolecular aggregation of this compound often culminates in the formation of Self-Assembled Fibrillar Networks, commonly referred to as SAFiNs. georgetown.edu These networks are responsible for the gel-like properties observed when Al-12-HSA is dispersed in a liquid medium. The formation of SAFiNs is a hallmark of many low-molecular-weight gelators, where anisotropic, one-dimensional growth of molecular aggregates leads to the creation of an entangled, three-dimensional structure that immobilizes the solvent. georgetown.edu

The process begins with the self-assembly of individual Al-12-HSA molecules into primary aggregates, which then grow into long, thin fibrils. researchgate.net These fibrils subsequently interact and entangle to form a network that spans the entire volume of the solvent, resulting in the formation of a gel. The morphology of these networks, including the length, thickness, and branching of the fibrils, is highly dependent on factors such as the solvent, temperature, and the concentration of the gelator. rsc.org The ability of 12-hydroxystearic acid and its derivatives to form these intricate networks is a key reason for their widespread use as gelling agents. researchgate.netscispace.com

Within the individual fibers of the SAFiNs, the this compound molecules are arranged in a highly ordered fashion. X-ray scattering studies have revealed that these molecules typically pack into lamellar structures. mdpi.com In these lamellae, the Al-12-HSA molecules are arranged in bilayers, with the hydrophilic aluminum-carboxylate head groups and the hydroxyl groups forming a central plane, and the hydrophobic stearate tails extending outwards.

This bilayer arrangement is stabilized by strong hydrogen bonding between the carboxyl and hydroxyl groups of adjacent molecules. mdpi.com The alkyl chains of the stearate moieties are generally aligned parallel to each other, maximizing van der Waals interactions. The specific packing arrangement within the lamellae, such as the tilt angle of the molecules relative to the lamellar plane, can vary depending on the specific conditions of gel formation. This ordered molecular packing is fundamental to the formation of the crystalline, high-aspect-ratio fibers that constitute the gel network. scispace.com

Impact of Cooling Protocols on Fibrillar Network Morphology

The morphology of the self-assembled fibrillar networks (SAFINs) formed by this compound and related gelators is highly dependent on the thermal history, specifically the cooling protocol applied to the precursor sol phase. georgetown.edu The process of cooling initiates nucleation and subsequent crystal growth, which forms the three-dimensional fibrillar and branched structures responsible for entrapping the liquid phase and forming the gel. uni-halle.de The rate and method of cooling directly influence the dimensions and characteristics of these crystalline structures.

Generally, the cooling protocol determines the final morphology of the network's building blocks, which can manifest as spherulitic objects of varying sizes. georgetown.edu Slower cooling rates tend to produce more ordered and larger crystalline structures. For instance, gels prepared by allowing hot solutions to cool slowly to room temperature often result in longer fibers within the fibrillar network. georgetown.eduiitkgp.ac.in This increased fiber length is consistent with slightly higher gelation temperatures (Tgs) observed in slow-cooled gels compared to those subjected to rapid cooling. iitkgp.ac.in

Conversely, faster cooling rates can lead to smaller, less-ordered crystals. The gelling behavior is predominantly influenced by this cooling phase, as it governs the crystallization and propagation of the gelator network during the self-assembly process. nih.gov The application of shear during the cooling and gelation phase can further alter the network formation by affecting nucleation and crystallization rates, which leads to significant morphological changes in the resulting particles and can impact the gel's mechanical strength. aip.org

The table below illustrates how different cooling rates can affect the properties of oleogels, based on findings from related systems.

| Cooling Rate (°C/min) | Shear Rate (s⁻¹) | Resulting Network Characteristics |

| 0.5 | 0 (Static) | Slower crystallization, potential for larger, more ordered crystal networks. aip.org |

| 2.0 | 0 (Static) | Intermediate crystallization rate and network structure. aip.org |

| 5.0 | 0 (Static) | Rapid cooling, potentially leading to smaller, more numerous crystals. iitkgp.ac.inaip.org |

| 0.5 - 5.0 | 10 - 130 | Shear can disrupt network formation, leading to altered morphology and potentially weaker gels. aip.org |

Colloidal Stability and Dispersion Phenomena

Principles of Stabilization Mechanisms (e.g., Steric Stabilization)

The stability of colloidal dispersions, including those involving this compound, is governed by the interplay of attractive and repulsive forces between particles. To prevent aggregation or flocculation caused by attractive van der Waals forces, repulsive forces must be introduced. ulprospector.com Stabilization is typically achieved through two primary mechanisms: electrostatic and steric stabilization, or a combination of both known as electrosteric stabilization. mpg.de

Steric stabilization is a powerful mechanism, particularly in non-aqueous, solvent-based systems where electrostatic stabilization can be difficult to achieve. ulprospector.com It arises when particle surfaces are covered with an adsorbed or tethered layer of polymeric molecules. ulprospector.commpg.de These polymer tails dissolve in the continuous phase (the solvent). ulprospector.com As two particles approach each other, their polymer layers begin to overlap. This interpenetration is energetically unfavorable, leading to an increase in the local concentration of the polymer tails in the region between the particles. ulprospector.comresearchgate.net The system reacts to this increased concentration via an osmotic effect, where solvent molecules flow into the crowded region, forcing the particles apart. ulprospector.com This steric repulsion force is short-range and increases sharply as the distance between particles decreases. tue.nl Poly(12-hydroxystearic acid) itself is known to act as a steric stabilizer for colloids like poly(methyl methacrylate) (PMMA). researchgate.net

Electrosteric stabilization is a hybrid mechanism that utilizes polyelectrolytes—polymers with ionizable groups. mpg.deethz.ch In this case, the stabilizing layer carries an electrical charge, providing both steric repulsion from the polymer chains and electrostatic repulsion from the like charges. ethz.ch The effectiveness of this mechanism is highly dependent on solvent properties such as pH and ionic strength, which can alter the charge density and the conformation (swelling or collapse) of the polymer layer. ethz.ch At a low pH, for example, a stabilizing layer of poly(methacrylic acid) can collapse, leading to aggregation, whereas at a high pH, the layer swells and induces stability. ethz.ch

Interparticle Forces and Aggregation Behavior

The aggregation of this compound in a liquid medium to form a gel network is a result of a delicate balance of intermolecular forces. The primary driving forces for the self-assembly and aggregation of 12-hydroxystearic acid (12-HSA) and its salts are hydrogen bonding and van der Waals forces. researchgate.net

The 12-hydroxyl group and the carboxylic acid headgroup are crucial for forming strong, directional hydrogen bonds. researchgate.net Molecular dynamics simulations have shown that 12-HSA molecules in nonpolar solvents like hexane (B92381) self-assemble into pseudocrystalline aggregates. nih.govresearchgate.net This process involves the formation of polarized rings between the hydroxyl groups of adjacent molecules and head-to-head dimerization of the carboxylic acid groups. nih.govresearchgate.net These specific, non-covalent interactions lead to the one-dimensional growth of fibers. researchgate.net

In addition to hydrogen bonding, London dispersion forces, a type of van der Waals force, between the long hydrocarbon chains of the molecules further enhance the affinity for self-assembly. researchgate.net These attractive forces must be overcome for a dispersion to remain stable. ulprospector.com The aggregation behavior is also highly sensitive to the presence and type of counterions. nih.gov For instance, the lithium and sodium salts of 12-hydroxystearate form different aggregate structures. nih.gov Quantum mechanical and molecular dynamics simulations revealed that lithium salts exhibit more efficient packing and a higher frequency of hydrogen bonding compared to sodium salts, which helps explain their different rheological properties and thermal stability. nih.gov This ordered aggregation leads to the formation of fibrils that entangle to create the gel network. nih.gov

Role of Surfactants and Ligands in Dispersion

Surfactants and ligands play a critical role in controlling the dispersion and stability of colloidal particles, including those of aluminum compounds. nih.govnih.gov These molecules, often polymeric in nature, adsorb onto the surface of the particles, modifying the particle-solvent interface and altering interparticle forces. ulprospector.commpg.de

In the context of dispersion, surfactants and ligands are essential for imparting stability. Polymeric surfactants, for example, provide steric stabilization by forming a protective layer around the particles that prevents them from aggregating. researchgate.net The effectiveness of this stabilization depends on the molecular weight of the polymer and its interaction with the solvent. researchgate.net

For aluminum-containing systems, such as alumina (B75360) or aluminum hydroxide (B78521) particles, anionic surfactants and polyelectrolytes have been shown to significantly influence colloidal stability. nih.govnih.gov These ligands adsorb onto the particle surface, altering its surface charge. nih.gov This can shift the isoelectric point (the pH at which the particle has no net charge) and enhance electrostatic repulsion between particles, thereby promoting dispersion and stability. nih.gov The interaction between the particles and the dispersant can be quantified by measuring the specific free energy of interaction. nih.gov

Furthermore, the presence of surfactants can influence the dissolution of metal hydroxides. Studies on goethite (an iron oxide) and boehmite (an aluminum oxyhydroxide) have shown that low concentrations of anionic surfactants can significantly increase the rate of ligand-promoted dissolution, although this effect can diminish at higher surfactant concentrations. nih.gov The chemical structure of the surfactant, particularly its lipid chain, is important in determining its effect. science.gov Capping ligands are also instrumental in controlling the growth and final shape of nanoparticles during their synthesis. rsc.org

Phase Behavior and Gelation Characteristics

Gelation Thresholds and Critical Gelator Concentrations

The formation of a gel by a low-molecular-mass organogelator like this compound is a concentration-dependent phenomenon. A gel will only form when the concentration of the gelator in the solvent reaches a specific minimum threshold. This threshold is known as the Critical Gelator Concentration (CGC) or Minimum Gelation Concentration (MGC). georgetown.edunih.gov Below the CGC, the system remains a liquid sol, as there are insufficient gelator molecules to form a continuous, sample-spanning three-dimensional network. georgetown.edu The CGC is defined as the lowest concentration of a gelator at which a stable gel is formed at a given temperature, typically room temperature. georgetown.eduresearchgate.net

The value of the CGC is a key measure of a gelator's efficiency; a lower CGC indicates a more efficient gelator. iitkgp.ac.in The CGC is not an intrinsic property of the gelator alone but is highly dependent on the nature of the solvent and the interactions between the gelator and the solvent molecules. researchgate.netscience.gov Generally, the CGC increases as the strength of interactions (e.g., polarity, hydrogen bonding) between the gelator and the solvent increases, as stronger solvation can compete with the self-assembly of the gelator molecules. science.gov

For example, derivatives of 12-hydroxystearic acid have been shown to be highly efficient gelators, with CGC values as low as 0.5 wt% in solvents like silicone oil and toluene. researchgate.net In contrast, the same gelators may have higher CGCs in other liquids. researchgate.net The table below provides representative data on how the CGC can vary for a given gelator in different solvents, illustrating the importance of the gelator-solvent relationship. iitkgp.ac.in

| Gelator System | Solvent | Critical Gelator Concentration (CGC) (wt%) |

| 12-Hydroxystearic Acid Derivative A | Silicone Oil | 0.5 |

| 12-Hydroxystearic Acid Derivative A | Toluene | 0.5 |

| 12-Hydroxystearic Acid Derivative A | Acetonitrile | 0.5 |

| 12-Ketostearic Acid | Mineral Oil | 2.0 - 5.0 |

| 12-Ketostearic Acid | n-Decane | > 5.0 |

| This table is illustrative, compiled from findings on 12-hydroxystearic acid derivatives and related compounds to show the variance of CGC with solvent type. iitkgp.ac.inresearchgate.net |

Thermoreversible Gelation Mechanisms

The gelation of solvents by this compound (Al-12HSA) is a prime example of thermoreversible physical gelation. This process does not involve the formation of covalent bonds, but rather the self-assembly of gelator molecules into a three-dimensional network that immobilizes the liquid phase. The reversibility of this process is dictated by temperature, allowing the system to transition between a semi-solid gel state and a liquid sol state upon cooling and heating, respectively. researchgate.netnih.gov

The fundamental mechanism begins with the dissolution of Al-12HSA in a suitable organic solvent at an elevated temperature. In this sol state, the gelator molecules are dispersed individually. As the solution cools, the thermal energy of the molecules decreases, allowing weaker, non-covalent interactions to dominate. The driving forces for the self-assembly of Al-12HSA are primarily hydrogen bonding and van der Waals interactions. researchgate.net The 12-hydroxyl (-OH) group and the carboxylate group coordinated to the aluminum center are critical for forming intermolecular hydrogen bonds. researchgate.net These interactions, complemented by van der Waals forces between the long aliphatic stearate chains, promote the one-dimensional growth of the gelator molecules into primary aggregates. georgetown.eduresearchgate.net

These primary structures, often described as fibers, strands, or tapes, further associate to form a complex, self-assembled fibrillar network (SAFIN). georgetown.eduacs.org This network ramifies throughout the solvent, creating a matrix that physically entraps the solvent molecules through capillary forces and solid-liquid interfacial interactions, leading to the formation of a macroscopic gel. researchgate.net The process involves the precipitation and crystallization of the gelator into high-aspect-ratio fibrillar structures. researchgate.net Investigations using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) have revealed that these networks can be composed of spherulitic objects, which are themselves constituted by packed lamellar fibers. georgetown.eduacs.orgnih.gov The gelation can be a rapid process, sometimes occurring within minutes, and results in a significant increase in viscosity. researchgate.netosti.gov

Upon reheating, the input of thermal energy increases the kinetic energy of the molecules, overcoming the non-covalent interactions holding the network together. The hydrogen bonds and van der Waals forces are disrupted, causing the fibrillar network to disassemble and the gelator to redissolve into the solvent, returning the system to its liquid sol state. This cycle of gelation-dissolution can be repeated, highlighting the thermoreversible nature of these gels. researchgate.net Rheological studies confirm this behavior, showing a sharp change in storage modulus (G′) and loss modulus (G″) at the sol-gel transition temperature. researchgate.nettandfonline.com

The table below summarizes key characteristics of the thermoreversible gelation process.

| Parameter | Description | Primary Driving Forces | Resulting Structure |

| Gelation Trigger | Cooling of a solution from an elevated temperature. | Hydrogen Bonding, van der Waals forces. researchgate.net | Self-Assembled Fibrillar Network (SAFIN). georgetown.edu |

| Solubilization | Heating the gel above its melting temperature (Tgel). | Thermal energy overcomes non-covalent bonds. | Dispersed gelator molecules in a sol. |

| Reversibility | The sol-gel transition can be cycled by changing the temperature. researchgate.net | Reversible formation and disruption of the network. | Alternating between gel and sol states. |

| Mechanical Properties | Gels exhibit viscoelastic, solid-like properties with high mechanical stability. nih.govtandfonline.com | Entrapment of solvent within the 3D network. | A stable, semi-solid material. |

Influence of Chirality on Self-Assembly and Gelation

The molecular structure of the 12-hydroxystearate (12-HSA) ligand, specifically the presence of a chiral center at the 12th carbon, exerts a profound influence on the supramolecular assembly and subsequent gelation behavior. researchgate.netnih.gov The stereochemistry of this center dictates the handedness of the resulting aggregates and significantly affects the efficiency and nature of the gel network. nih.govresearchgate.net

Studies comparing the gelating abilities of enantiomerically pure (e.g., (R)-12HSA or D-12HSA) and racemic (a 50/50 mixture of R- and S-isomers) forms of 12-HSA have revealed striking differences. nih.govrsc.org Enantiomerically pure 12-HSA is a much more efficient gelator. For instance, less than 1.0 wt% of optically pure (D)-12HSA is sufficient to gelate mineral oil, forming a matrix composed of high-aspect-ratio fibers. researchgate.netrsc.org In these fibers, the molecules organize into head-to-head dimers via their carboxylic acid groups, while the hydroxyl groups form an extensive hydrogen-bonding network that promotes longitudinal growth. researchgate.netrsc.org This efficient one-dimensional growth is key to forming the entangled fibrillar network necessary for gelation at low concentrations. researchgate.net The chirality of the individual molecules translates to the supramolecular level, often resulting in the formation of twisted or helical ribbons. researchgate.netresearchgate.net

In stark contrast, racemic 12-HSA is a significantly less effective gelator. rsc.org At concentrations where the pure enantiomer forms a robust gel, the racemic mixture often fails to reach the percolation threshold required for gelation. researchgate.netrsc.org Instead of long fibers, racemic 12-HSA tends to form platelet-like crystals. rsc.org This morphological difference is attributed to a different molecular packing arrangement. In the racemic crystals, the molecules form acyclic dimers that are hydrogen-bonded in a single plane, which inhibits the preferential one-dimensional growth necessary for fiber formation. researchgate.netrsc.org This lack of longitudinal growth prevents the formation of an effective, space-filling network, thus diminishing its gelating ability. rsc.org

The following table summarizes the influence of chirality on the gelation properties of 12-hydroxystearic acid.

| Property | Enantiomerically Pure 12-HSA | Racemic 12-HSA | Reference |

| Gelation Efficiency | High (low critical gelator concentration, <1.0 wt%). | Low (high critical gelator concentration, >2.0 wt%). | researchgate.netrsc.org |

| Aggregate Morphology | High-aspect-ratio fibers, twisted ribbons. | Platelet-like crystals. | researchgate.netrsc.org |

| Primary Growth Mode | Longitudinal/One-dimensional. | Limited growth, formation of acyclic dimers. | researchgate.netrsc.org |

| Supramolecular Structure | Forms entangled, space-filling fibrillar networks. | Does not reach percolation threshold at low concentrations. | rsc.org |

| Molecular Packing | Head-to-head dimers with H-bonding network promoting fiber growth. | In-plane, hydrogen-bonded acyclic dimers preventing longitudinal growth. | researchgate.netrsc.org |

Rheological and Viscoelastic Properties of Aluminum 12 Hydroxystearate Formulations

Fundamental Rheological Parameters

Shear Viscosity and Shear Thinning Behavior

Formulations based on aluminum 12-hydroxystearate typically exhibit non-Newtonian, shear-thinning behavior. nih.govarxiv.org This means their viscosity decreases as the applied shear rate increases. arxiv.orgresearchgate.net At low shear rates, the entangled network of the this compound thickener offers high resistance to flow, resulting in high viscosity. As the shear rate increases, this network structure is progressively broken down, leading to a reduction in viscosity. researchgate.net This behavior is advantageous in applications like lubrication, where high viscosity is desired at rest to prevent leakage, and low viscosity is needed during operation to reduce friction.

The steady-state flow behavior of grease demonstrates a complex strain-response to stress. researchgate.net In the high shear rate range, the viscosity of the grease may approach a value similar to that of the base oil. researchgate.net The degree of shear thinning can be influenced by factors such as the concentration of the thickener and the type of base oil used.

| Parameter | Description | Relevance to this compound |

| Shear Viscosity | A measure of a fluid's resistance to flow under shear stress. | Formulations exhibit high viscosity at rest and lower viscosity under shear. |

| Shear Thinning | The reduction of viscosity with increasing shear rate. | A characteristic and beneficial property for lubrication applications. nih.govarxiv.orgresearchgate.net |

Yield Stress and Solid-Like Behavior

A key characteristic of this compound thickened greases is the presence of a yield stress. This is the minimum shear stress required to initiate flow. Below the yield stress, the material behaves as a solid, exhibiting elastic properties. researchgate.net This solid-like behavior is attributed to the three-dimensional network structure formed by the thickener. mdpi.com

The yield stress is a critical parameter for applications where the material must remain in place under low-stress conditions, such as preventing the leakage of grease from a bearing. The magnitude of the yield stress is influenced by the thickener concentration and the interactions within the thickener network. researchgate.net For instance, greases with a higher thickener concentration generally exhibit a higher yield stress. researchgate.net

Dynamic Rheological Measurements

Dynamic rheological measurements, typically conducted using oscillatory tests, provide detailed insights into the viscoelastic nature of this compound formulations. These tests involve applying a small, oscillating strain or stress and measuring the material's response.

Storage Modulus (G') and Loss Modulus (G'') Characterization

The viscoelastic behavior of these formulations is characterized by the storage modulus (G') and the loss modulus (G''). mdpi.com

Storage Modulus (G'): Represents the elastic component of the material. It is a measure of the energy stored and recovered per cycle of oscillation. A higher G' indicates a more solid-like or structured material.

Loss Modulus (G''): Represents the viscous component of the material. It is a measure of the energy dissipated as heat per cycle. A higher G'' indicates a more fluid-like material.

In this compound greases, G' is typically higher than G'' at low frequencies and strains, confirming the predominantly elastic, solid-like structure at rest. researchgate.netmdpi.comresearchgate.net The point where G' and G'' cross over (the crossover point) is often associated with the transition from solid-like to liquid-like behavior and can be related to the yield point of the material.

| Modulus | Represents | Significance in this compound Formulations |

| Storage Modulus (G') | Elastic (solid-like) behavior | High G' at rest indicates a strong thickener network. mdpi.com |

| Loss Modulus (G'') | Viscous (liquid-like) behavior | Indicates energy dissipation under shear. mdpi.com |

Frequency and Strain Dependence of Viscoelastic Moduli

The storage and loss moduli of this compound formulations are dependent on both the frequency of oscillation and the applied strain amplitude. mdpi.comresearchgate.net

Frequency Dependence: At low frequencies, there is more time for the polymer-like network to relax, and the viscous response can be more significant. As frequency increases, the material has less time to flow, and the elastic response (G') often becomes more dominant or reaches a plateau. researchgate.netbeilstein-journals.org The specific frequency dependence provides information about the relaxation times of the network structure.

Strain Dependence: In the linear viscoelastic region (LVER), at very small strains, both G' and G'' are independent of the applied strain. This region characterizes the undisturbed material structure. Beyond a critical strain value, the network structure begins to break down, and both moduli typically decrease with increasing strain. This transition from linear to non-linear behavior is indicative of the material's structural integrity.

Time-Dependent Rheological Phenomena

Some formulations containing 12-hydroxystearic acid derivatives have been observed to exhibit thixotropic properties. georgetown.edu Thixotropy is a time-dependent shear thinning behavior where the viscosity decreases under constant shear and then gradually recovers when the shear is removed. acs.org This phenomenon is associated with the breakdown and subsequent reformation of the thickener's internal structure. nlgi.org

The rate and extent of this structural recovery can be a critical factor in applications that experience intermittent shear. For instance, in lubricating greases, a certain degree of thixotropic recovery is desirable to ensure that the grease can reform its structure and remain in place after a period of high shear. Some organogels based on (R)-12-hydroxystearic acid derivatives have shown unusually fast recovery of their viscoelastic properties within seconds of being subjected to high strain. georgetown.edu

Thixotropy and Recovery Kinetics

Thixotropy is a time-dependent shear-thinning property, where a material's viscosity decreases under shear stress and then gradually recovers when the stress is removed. This behavior is fundamental to this compound gels, which transition from a semi-solid, structured state to a liquid-like state upon agitation and then revert to their gelled form at rest.

The process is rooted in the breakdown and subsequent reformation of the gelator's fibrous network. When shear is applied, the non-covalent interactions (primarily hydrogen bonds) holding the crystalline fibers together are disrupted, leading to a decrease in viscosity and elastic modulus. Once the shear is removed, the fibers begin to re-associate through Brownian motion and intermolecular interactions, rebuilding the three-dimensional network.

The kinetics of this recovery can vary significantly. Some organogels based on derivatives of (R)-12-hydroxystearic acid have been reported to exhibit exceptionally fast recovery, regaining a substantial portion of their viscoelasticity within seconds of the cessation of high-strain shearing. researchgate.net This rapid recovery is an order of magnitude faster than what is typically observed for many other organogels with crystalline fibrillar networks. researchgate.net The recovery of the storage modulus (G') over time can often be fitted to a power-law model, providing a quantitative method to compare the recovery kinetics under different conditions, such as varying temperatures. google.com Studies on analogous lithium 12-hydroxystearate grease have shown that the most significant regeneration of the thickener microstructure occurs within the first hour of relaxation after shearing has ceased. acs.org

Creep and Stress Relaxation Behaviors

Creep and stress relaxation are two essential viscoelastic phenomena that describe a material's response to sustained mechanical loading.

Creep is the gradual deformation of a material over time when subjected to a constant stress. For an this compound gel, applying a constant load will result in an initial elastic deformation followed by a slower, continuous viscous flow or "creep." This behavior is a critical consideration in applications where the material must maintain its shape under sustained force. The creep response is governed by the rearrangement of the fiber network; under constant stress, fibers can slowly move past one another, leading to permanent deformation. Creep tests on lubricating greases, including those with aluminum complex thickeners, are used to determine their structural stability and yield stress. researchgate.netresearchgate.net

Stress Relaxation is the decrease in stress over time when a material is held at a constant strain. knowde.com When an this compound gel is rapidly deformed to a fixed point and held there, the internal stresses generated during the deformation will gradually dissipate. This relaxation occurs as the strained fibrous network reorganizes into a more energetically favorable, lower-stress configuration. The rate and extent of stress relaxation provide insights into the internal mobility of the gelator molecules within the network. In materials with covalent crosslinks, stress relaxation is often slow and dominated by solvent migration, whereas in physically crosslinked gels like those of this compound, relaxation can be faster and is associated with the breaking and reforming of physical bonds within the network. mdpi.com While specific data for this compound is limited, studies on other physically crosslinked gels and aluminum alloys show that the relaxation process is often characterized by a rapid initial stress decay followed by a slower, more gradual decline. mdpi.commdpi.com

Factors Influencing Rheological Performance

The rheological behavior of this compound formulations is not intrinsic to the molecule alone but is highly sensitive to a range of formulation and environmental factors.

Gelator Concentration and Microstructure Correlation

The concentration of this compound is a primary determinant of the rheological properties of the resulting gel. There is a critical gelling concentration (CGC) below which a stable gel will not form. acs.org Above the CGC, increasing the gelator concentration has a profound effect on both the microstructure and the macroscopic rheology.

As the concentration of the gelator increases, the density of the self-assembled fibrillar network increases. This leads to the formation of a more robust and interconnected three-dimensional structure. stle.org Microscopically, this translates to smaller network mesh sizes and a greater number of entanglement points between fibers. researchgate.net

| Gelator Concentration | Microstructure Observation | Storage Modulus (G') | Viscosity | Reference |

|---|---|---|---|---|

| Low (Near CGC) | Sparse, loosely connected fiber network | Low | Low | researchgate.netstle.org |

| Medium | More developed, entangled network | Intermediate | Intermediate | researchgate.net |

| High | Dense, highly interconnected fibrillar network | High | High | researchgate.netresearchgate.net |

Temperature Effects on Viscoelasticity

Temperature has a critical influence on the viscoelastic properties of this compound gels. As these are physically crosslinked systems, the thermal energy directly affects the stability of the non-covalent bonds that form the gel network.

Generally, as the temperature increases, the viscoelastic moduli (G' and G'') decrease. This is due to increased molecular motion, which makes it easier for the physical junctions in the network to break and reform, effectively weakening the gel structure. As the temperature approaches the gel-sol transition temperature (Tgel), the storage modulus drops sharply, and the material transitions from a gel-like solid to a liquid-like sol. For instance, aluminum complex greases, while functional at high temperatures, can exhibit poor shear stability as the temperature rises. stle.org

Influence of Solvent Nature and Polarity

The properties of the solvent, or the continuous phase, play a crucial role in the gelation process and the final rheological performance of this compound formulations. The "like-dissolves-like" principle is fundamental; the solubility of the gelator in the solvent at elevated temperatures is a prerequisite for gelation upon cooling.

The nature and polarity of the solvent significantly impact the self-assembly mechanism. researchgate.net The strength of the interactions between the solvent and the gelator molecules can either promote or hinder the fiber formation. In highly polar solvents, strong solvent-gelator interactions can compete with the gelator-gelator hydrogen bonding required for self-assembly, leading to a higher critical gelation concentration (CGC) or preventing gelation altogether. nahrainuniv.edu.iq Conversely, in non-polar solvents (like mineral or silicone oils), the gelator-gelator interactions are more favorable, promoting the formation of a robust fibrillar network. researchgate.netresearchgate.net

Studies on 12-hydroxystearic acid have shown that the morphology of the aggregates and the resulting network structure differ depending on the solvent. researchgate.net For instance, the rheological behavior of (R)-12-HSA in solvents like dodecane, toluene, and nitrobenzene (B124822) shows distinct characteristics, highlighting the solvent-dependent nature of the gel's properties. researchgate.net

Impact of Additives and Co-Thickeners

The rheological performance of this compound systems can be precisely tailored by incorporating various additives and co-thickeners. These materials can interact with the primary gel network to either reinforce or modify its structure.

Common additives include polymers, inorganic particles, and other surfactants or soaps. For example, polymers like recycled low-density polyethylene (B3416737) (LDPE) can act as effective rheology modifiers, functioning as fillers within the soap's entangled microstructure and enhancing the grease's properties. researchgate.net Other additives, such as molybdenum disulfide or graphite, are often used to improve tribological properties like load-carrying capacity and wear resistance, which are indirectly related to the formulation's rheological stability under shear. nahrainuniv.edu.iq